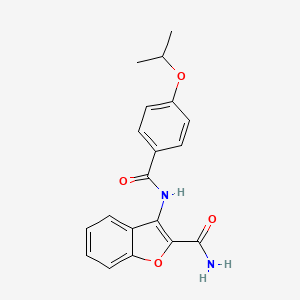

3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(4-propan-2-yloxybenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-11(2)24-13-9-7-12(8-10-13)19(23)21-16-14-5-3-4-6-15(14)25-17(16)18(20)22/h3-11H,1-2H3,(H2,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHXUVAIDUAPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from a benzofuran precursor. One common method involves the use of palladium-catalyzed C–H arylation followed by transamidation. The process begins with the directed C–H arylation of the benzofuran scaffold using palladium catalysis to introduce aryl and heteroaryl substituents at the C3 position. This is followed by a one-pot, two-step transamidation procedure to achieve the final product .

Industrial Production Methods

the modularity and efficiency of the synthetic strategy mentioned above make it a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring and the amide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction can produce reduced amide forms .

Scientific Research Applications

3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Benzofuran derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Key Observations:

- Therapeutic Scope: While vilazodone and Abexinostat are optimized for CNS and oncology applications, respectively, the target compound’s simpler structure may allow broader mechanistic exploration (e.g., antioxidant or anti-inflammatory pathways) .

- Physicochemical Properties : Melting points for benzofuran derivatives range widely (161–233°C), suggesting that the isopropoxy group could modulate crystallinity and solubility relative to methoxy or benzimidazole-containing analogs .

Key Observations:

- The target compound’s synthesis likely follows established benzofuran-carboxamide protocols (e.g., amide coupling), but industrial viability remains unverified compared to vilazodone’s optimized processes .

- Sonication and silica chromatography (used in tacrine hybrids) may improve purity and scalability for derivatives like the target compound .

Biological Activity

3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C19H18N2O4, features a unique substitution pattern that enhances its potential therapeutic applications.

The biological activity of 3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide can be attributed to its interaction with various biological targets. Benzofuran derivatives are known to modulate several biochemical pathways, leading to effects such as:

- Antimicrobial Activity : The compound exhibits potential antibacterial and antifungal properties.

- Anticancer Activity : It has been observed to influence cell proliferation and apoptosis in cancer cell lines.

- Antioxidant Effects : The compound may also play a role in reducing oxidative stress within cells.

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives, including 3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide, show promising anticancer effects. For instance, research indicates that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide | MCF-7 (breast cancer) | 12.5 | Induces apoptosis |

| 3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide | HeLa (cervical cancer) | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies reveal that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- Anticancer Study : A study conducted on the effects of benzofuran derivatives on human cancer cell lines highlighted that 3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide significantly reduced cell viability in MCF-7 and HeLa cells. The study attributed this effect to the compound's ability to induce oxidative stress and activate apoptotic pathways .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against clinical isolates of S. aureus and E. coli. The results indicated that it effectively inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Pharmacokinetics

Understanding the pharmacokinetics of 3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics, with moderate bioavailability and a half-life suitable for therapeutic applications.

Future Directions

Research into 3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide is ongoing, focusing on:

- Structural Modifications : To enhance potency and selectivity.

- Combination Therapies : Exploring synergistic effects with existing anticancer or antimicrobial agents.

- In Vivo Studies : To confirm efficacy and safety profiles in animal models before clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.